Binding Site Specificity: Transmembrane Domain vs. Nucleotide-Binding Domain
P-gp inhibitor 17 is reported to directly interact with the transmembrane domain of P-gp, whereas third-generation inhibitors such as tariquidar, zosuquidar, and elacridar primarily bind to sites distinct from the transmembrane domain or act via ATPase modulation [1]. This mechanistic distinction may influence inhibitor potency, substrate competition, and allosteric modulation, but direct comparative binding data are not yet available for P-gp inhibitor 17. This differentiation is based on vendor-reported mechanism of action and inferred from the class-level distinction between transmembrane domain binders and other P-gp inhibitor classes.
| Evidence Dimension | P-gp Binding Site |
|---|---|
| Target Compound Data | Direct interaction with transmembrane domain (vendor-reported) |
| Comparator Or Baseline | Tariquidar, zosuquidar, elacridar: Bind to distinct sites; do not directly target transmembrane domain in the same manner |
| Quantified Difference | N/A (qualitative difference in binding locus) |
| Conditions | N/A; based on reported mechanism |
Why This Matters
Researchers requiring a tool compound that binds to the transmembrane domain rather than the nucleotide-binding domain for mechanistic or SAR studies may find P-gp inhibitor 17 uniquely suitable.
- [1] Zhao X, et al. Recent developments of P-glycoprotein inhibitors and its structure-activity relationship (SAR) studies. Bioorg Chem. 2024;143:106997. PMID: 38029569. View Source
